Philanthotoxin 343: A Technical Guide to its Discovery, Origin, and Mechanism of Action
Philanthotoxin 343: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Philanthotoxin (B172612) 343 (PhTX-343) is a synthetic analogue of Philanthotoxin 433, a polyamine toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. This technical guide provides an in-depth overview of the discovery, origin, and chemical synthesis of PhTX-343. It details its mechanism of action as a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data on its inhibitory activity and provides detailed experimental protocols for its synthesis and electrophysiological characterization. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.
Discovery and Origin
Philanthotoxin 343 is a synthetic compound, developed as a simplified and more synthetically accessible analogue of the naturally occurring Philanthotoxin 433 (PhTX-433).[1] PhTX-433 is a component of the venom of the female Egyptian solitary wasp, Philanthus triangulum, commonly known as the European beewolf.[1] The wasp utilizes this venom to paralyze its prey, primarily honeybees, by inducing rapid but reversible paralysis.[1] The paralytic effect is achieved through the blockage of excitatory neurotransmitter ion channels in the insect's neuromuscular system.[1]
The original PhTX-433 was isolated and structurally elucidated by Eldefrawi and colleagues in 1988.[1] Subsequent research focused on synthesizing analogues to investigate the structure-activity relationships and to develop more selective pharmacological probes. PhTX-343, which has a spermine (B22157) polyamine tail instead of the thermospermine (B1218049) tail of PhTX-433, emerged as a widely studied analogue due to its potent activity and simpler, symmetrical structure, making it easier to synthesize.[2]
Chemical Structure and Synthesis
Philanthotoxin 343 is characterized by a hydrophobic head group consisting of a butyryl moiety attached to a tyrosyl residue, and a hydrophilic polyamine tail derived from spermine. The numerals "343" in its name denote the number of methylene (B1212753) groups between the nitrogen atoms in the polyamine chain (butanamide-(L)-tyrosine-spermine).
Solid-Phase Synthesis of Philanthotoxin 343
A common method for synthesizing PhTX-343 and its analogues is solid-phase synthesis. This approach allows for efficient purification by simple filtration and washing of the resin-bound intermediate products.
Experimental Protocol: Solid-Phase Synthesis of PhTX-343
This protocol is a generalized procedure based on established methods for synthesizing philanthotoxin analogues.
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Resin Preparation:
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Swell a suitable solid support resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF) for 1-2 hours.
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Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes.
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Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
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Coupling of the First Amino Acid (L-Tyrosine):
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Activate the carboxylic acid group of Fmoc-L-tyrosine(OtBu)-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.
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Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours to form an amide bond.
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Wash the resin extensively with DMF, DCM, and methanol.
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Acylation with Butyric Anhydride (B1165640):
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Remove the Fmoc protecting group from the resin-bound tyrosine as described in the resin preparation step.
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Acylate the free amino group by reacting the resin with butyric anhydride in the presence of DIPEA in DMF for 2-4 hours.
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Wash the resin thoroughly.
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Coupling of the Polyamine (Spermine):
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Cleave the tyrosyl-butyramide moiety from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).
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Activate the carboxylic acid of the cleaved product using a coupling agent like HBTU/DIPEA.
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React the activated product with a mono-protected spermine derivative (e.g., mono-Boc-spermine) in solution.
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Purify the resulting protected PhTX-343 by chromatography.
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Deprotection and Purification:
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Remove the protecting groups (e.g., Boc and tBu) from the polyamine and tyrosine moieties using a strong acid, typically trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
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Precipitate the crude PhTX-343 with cold diethyl ether.
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Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
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Mechanism of Action
Philanthotoxin 343 is a non-competitive antagonist of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors, as well as nicotinic acetylcholine receptors (nAChRs).[1][3] Its mechanism of action involves the physical blockage of the open ion channel.[4][5]
The positively charged polyamine tail of PhTX-343 enters and occludes the ion channel pore, preventing the influx of cations like Na+ and Ca2+. The hydrophobic butyryl-tyrosyl head group is thought to anchor the molecule at the external vestibule of the channel. This "foot-in-the-door" mechanism is often voltage-dependent, with the blocking effect being more pronounced at negative membrane potentials.
Signaling Pathway
The primary signaling pathway affected by PhTX-343 is the direct inhibition of ion flow through ligand-gated ion channels. This disruption of synaptic transmission leads to the observed physiological effects, such as paralysis in insects and neuroprotection in models of excitotoxicity.
Quantitative Data
The inhibitory potency of Philanthotoxin 343 varies depending on the receptor subtype and the specific experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.
Table 1: IC50 Values of Philanthotoxin 343 on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Cell Type/System | IC50 (µM) | Holding Potential (mV) | Reference |
| Human muscle (α1β1γδ) | TE671 cells | 17 | -100 | [6] |
| Human neuronal α3β4 | Xenopus oocytes | 0.012 | -80 | [7] |
| Human neuronal α4β2 | Xenopus oocytes | 0.31 | -80 | [7] |
| Human neuronal α7 | Xenopus oocytes | 5.06 | -80 | [7] |
| Locust neuronal | Schistocerca gregaria neurons | 0.80 | -75 | [2] |
Table 2: IC50 Values of Philanthotoxin 343 on Ionotropic Glutamate Receptors (iGluRs)
| Receptor Subtype | Cell Type/System | IC50 (µM) | Holding Potential (mV) | Reference |
| NMDA | Xenopus oocytes (rat brain RNA) | 2.01 | -80 | [5] |
| AMPA | Xenopus oocytes (rat brain RNA) | 0.46 | -80 | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the receptors in the cell membrane and to quantify the inhibitory effect of PhTX-343.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
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Cell Preparation:
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Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or Xenopus oocytes injected with cRNA).
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Plate cells on glass coverslips for recording.
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Solutions:
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External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
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Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.3 with KOH.
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Recording Procedure:
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Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
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Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
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Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
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Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
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Clamp the membrane potential at a holding potential (e.g., -60 mV).
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Apply the agonist (e.g., acetylcholine or glutamate) to elicit a current response.
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Co-apply the agonist with varying concentrations of PhTX-343 to determine the inhibitory effect.
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Record and analyze the currents using appropriate software to calculate the IC50 value.
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Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Philanthotoxin 343.
Conclusion
Philanthotoxin 343, a synthetic analogue of a natural wasp venom toxin, has proven to be an invaluable tool in neuroscience and pharmacology. Its well-defined structure, accessible synthesis, and potent, non-competitive antagonism of major excitatory ligand-gated ion channels make it a powerful probe for studying receptor function and ion channel biophysics. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research into the specific interactions of PhTX-343 with different receptor subtypes will continue to enhance our understanding of synaptic transmission and may pave the way for the development of novel therapeutics targeting these critical receptors.
References
- 1. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting actions of philanthotoxin-343 and philanthotoxin-(12) on human muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
